molecular formula C23H14N2O3 B12742882 7H-Indeno(2,1-c)quinolin-7-one, 6-(4-methylphenyl)-3-nitro- CAS No. 125811-79-2

7H-Indeno(2,1-c)quinolin-7-one, 6-(4-methylphenyl)-3-nitro-

Cat. No.: B12742882
CAS No.: 125811-79-2
M. Wt: 366.4 g/mol
InChI Key: VGYCYHDKSPPCMH-UHFFFAOYSA-N
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Description

7H-Indeno(2,1-c)quinolin-7-one, 6-(4-methylphenyl)-3-nitro- is a complex organic compound that belongs to the class of indenoquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Indeno(2,1-c)quinolin-7-one, 6-(4-methylphenyl)-3-nitro- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the indenoquinoline core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7H-Indeno(2,1-c)quinolin-7-one, 6-(4-methylphenyl)-3-nitro- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amine group, leading to different functionalized products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine-substituted indenoquinolines.

Scientific Research Applications

7H-Indeno(2,1-c)quinolin-7-one, 6-(4-methylphenyl)-3-nitro- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 7H-Indeno(2,1-c)quinolin-7-one, 6-(4-methylphenyl)-3-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 7H-Indeno(2,1-c)quinolin-7-one, 2-methyl-6-(4-methylphenyl)-
  • 7H-Indeno(2,1-c)quinolin-7-one, 4-methyl-6-(4-methylphenyl)-

Uniqueness

7H-Indeno(2,1-c)quinolin-7-one, 6-(4-methylphenyl)-3-nitro- is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group, leading to different reactivity and applications.

Properties

CAS No.

125811-79-2

Molecular Formula

C23H14N2O3

Molecular Weight

366.4 g/mol

IUPAC Name

6-(4-methylphenyl)-3-nitroindeno[2,1-c]quinolin-7-one

InChI

InChI=1S/C23H14N2O3/c1-13-6-8-14(9-7-13)22-21-20(16-4-2-3-5-17(16)23(21)26)18-11-10-15(25(27)28)12-19(18)24-22/h2-12H,1H3

InChI Key

VGYCYHDKSPPCMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)[N+](=O)[O-])C4=C2C(=O)C5=CC=CC=C54

Origin of Product

United States

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